![molecular formula C28H18O8 B13736480 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13736480.png)
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is an aromatic dicarboxylic acid compound. It is known for its structural complexity and potential applications in various fields, including materials science and pharmaceuticals. This compound is characterized by its multiple benzene rings and carboxylic acid groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Units: The initial step involves the formation of biphenyl units through a Suzuki coupling reaction between aryl halides and boronic acids.
Carboxylation: The biphenyl units are then subjected to carboxylation reactions using carbon dioxide under high pressure and temperature conditions.
Oxidation: The resulting intermediate compounds undergo oxidation reactions to introduce carboxylic acid groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced derivatives with different functional groups.
Applications De Recherche Scientifique
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of high-performance polymers and metal-organic frameworks (MOFs) due to its thermal stability and structural rigidity.
Pharmaceuticals: The compound serves as a building block for the development of pharmaceutical agents with potential biological activity.
Catalysis: It acts as a ligand in catalytic systems for various organic transformations.
Electronics: The compound’s electrical insulation properties make it suitable for use in electronic devices.
Mécanisme D'action
The mechanism of action of 4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and coordinate with metal ions, facilitating various chemical reactions. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, enhancing its binding affinity and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: A simpler analog with two benzene rings and two carboxylic acid groups.
1,3,5-Tris(3,5-dicarboxyphenyl)benzene: A more complex compound with three benzene rings and multiple carboxylic acid groups.
p-Terphenyl-4,4’'-dicarboxylic acid: Contains three benzene rings and two carboxylic acid groups.
Uniqueness
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid is unique due to its extended aromatic system and multiple carboxylic acid groups, which provide enhanced thermal stability, rigidity, and potential for diverse chemical modifications. These properties make it particularly valuable in the development of advanced materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C28H18O8 |
|---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
4-[4-[4-(2,4-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C28H18O8/c29-25(30)19-9-11-21(23(13-19)27(33)34)17-5-1-15(2-6-17)16-3-7-18(8-4-16)22-12-10-20(26(31)32)14-24(22)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Clé InChI |
RQNNVZUFNFTMHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)C4=C(C=C(C=C4)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)

![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
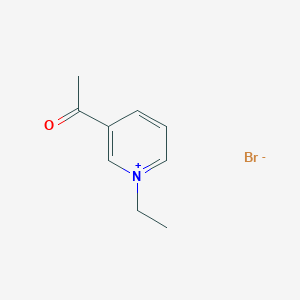
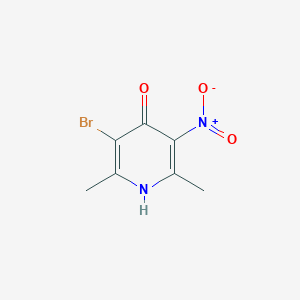
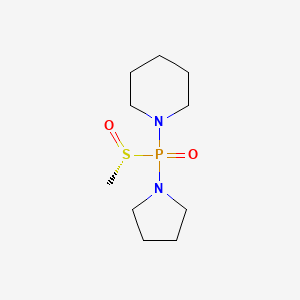
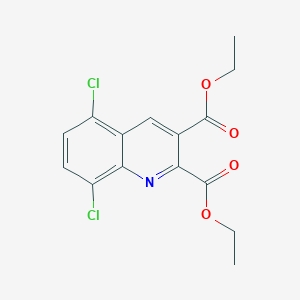
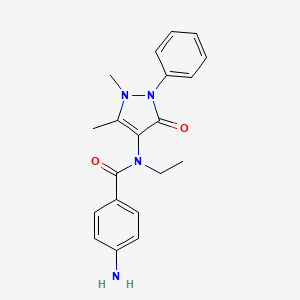
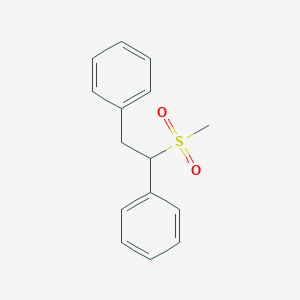
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
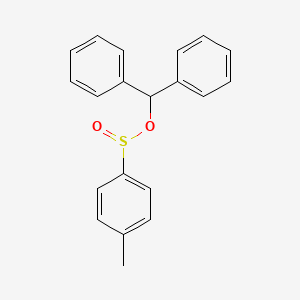
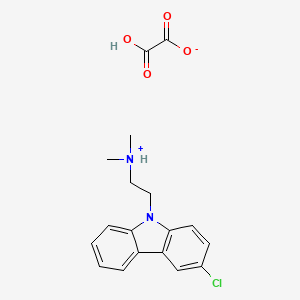
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13736478.png)
